molecular formula C15H11ClFN5O B4455416 4-chloro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide

4-chloro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4455416
M. Wt: 331.73 g/mol
InChI Key: IYMKWMNDNRQDGJ-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 4-fluorobenzyl group and a tetrazole ring at the ortho position of the benzene core. This compound’s synthesis likely involves nucleophilic substitution and cyclization steps, as inferred from analogous pathways in .

Properties

IUPAC Name

4-chloro-N-[(4-fluorophenyl)methyl]-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O/c16-11-3-6-13(14(7-11)22-9-19-20-21-22)15(23)18-8-10-1-4-12(17)5-2-10/h1-7,9H,8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMKWMNDNRQDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting 4-chlorobenzoic acid with an amine derivative under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Industrial production often requires optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

Biological Activity

4-chloro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound belonging to the benzamide class, characterized by the presence of a tetrazole ring and various substituents that influence its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDescription
IUPAC Name 4-chloro-N-[(4-fluorophenyl)methyl]-2-(tetrazol-1-yl)benzamide
Molecular Formula C₁₅H₁₁ClFN₅O
Molecular Weight 303.73 g/mol
InChI Key InChI=1S/C15H11ClFN5O/c16-11-3-6-13(14(7-11)22-9-19-20-21-22)15(23)18-8-10-1-4-12(17)5-2-10/h1-7,9H,8H2,(H,18,23)

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring : This can be achieved by reacting a suitable nitrile with sodium azide in the presence of a catalyst like zinc chloride.
  • Introduction of the Fluorobenzyl Group : A nucleophilic substitution reaction using 4-fluorobenzyl chloride is employed.
  • Benzamide Formation : This involves reacting 4-chlorobenzoic acid with an amine derivative under controlled conditions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that benzamides can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. The tetrazole moiety is known to enhance the pharmacological profile of such compounds by improving solubility and bioavailability.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays. Compounds containing tetrazole rings have demonstrated effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • In Vitro Studies : In a series of assays, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cell lines. Results indicated that these compounds could significantly reduce cell viability at micromolar concentrations.
  • Animal Models : Animal studies have shown promising results where administration of benzamide derivatives led to reduced tumor size in xenograft models. The mechanism was attributed to the inhibition of angiogenesis and induction of apoptosis.
  • Mechanistic Studies : Detailed mechanistic studies using molecular docking simulations have suggested that this compound may interact with specific protein targets involved in cancer progression, such as kinases and transcription factors.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Its structure suggests that it may exhibit biological activity, particularly in the modulation of various biochemical pathways.

  • Antihypertensive Activity : Compounds containing tetrazole rings are known to exhibit antihypertensive properties. The tetrazole moiety can mimic the action of angiotensin II receptor blockers (ARBs), making it a candidate for hypertension treatment. Research has indicated that derivatives of tetrazoles can effectively lower blood pressure in animal models .
  • Anticancer Properties : Preliminary studies have suggested that benzamide derivatives, including those with tetrazole groups, may possess anticancer activity. The unique structural features of 4-chloro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide could potentially interact with cancer cell signaling pathways, leading to apoptosis or inhibition of tumor growth .

Drug Development

The synthesis and modification of this compound can lead to the development of new pharmaceuticals. The specific substituents on the benzamide and tetrazole rings can be varied to optimize pharmacological properties such as potency, selectivity, and bioavailability.

  • Structure-Activity Relationship (SAR) : Understanding how changes in the molecular structure affect biological activity is crucial in drug design. The presence of both chloro and fluorine atoms in this compound allows researchers to explore SAR extensively, potentially leading to more effective drugs with fewer side effects .

Biochemical Research

This compound can serve as a tool for studying biochemical processes due to its ability to interact with specific proteins or enzymes.

  • Enzyme Inhibition Studies : By evaluating how this compound affects enzyme activity, researchers can gain insights into the mechanisms of diseases and identify potential therapeutic targets .

Material Science

Beyond biological applications, compounds like this compound may also find uses in material science due to their unique chemical properties.

  • Polymer Chemistry : The incorporation of tetrazole-containing compounds into polymer matrices could enhance material properties such as thermal stability and mechanical strength, making them suitable for advanced applications in coatings or composites .

Case Study 1: Antihypertensive Effects

A study published in Bioorganic & Medicinal Chemistry explored a series of tetrazole derivatives for their antihypertensive effects. The results indicated that certain modifications to the tetrazole structure significantly improved blood pressure reduction in hypertensive animal models. This highlights the potential of this compound as a lead compound for further development .

Case Study 2: Anticancer Activity

Research conducted on benzamide derivatives revealed that those with tetrazole rings exhibited cytotoxic effects against various cancer cell lines. The study demonstrated that this compound could induce apoptosis through specific signaling pathways, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The benzamide scaffold is widely utilized in medicinal chemistry due to its versatility. Key analogs and their substituent-driven differences are summarized below:

Table 1: Structural and Functional Comparison
Compound Name (Reference) Substituents Key Structural Differences Biological/Physical Implications
Target Compound 4-Fluorobenzyl, tetrazole Enhanced metabolic stability, lipophilicity
4-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide Sulfamoylphenyl ethyl, tetrazole Sulfamoyl group replaces fluorobenzyl Increased hydrophilicity; potential sulfonamide-mediated enzyme interactions
DS2 () Thienylimidazo[1,2-a]pyridine Thienylimidazole instead of tetrazole GABA receptor modulation; ethanol-insensitive
VNI () Imidazole, oxadiazole, dichlorophenyl Dichlorophenyl and oxadiazole CYP51 inhibition; antiprotozoal activity
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide Piperidinylethyl Piperidine instead of fluorobenzyl/tetrazole Basic amine improves solubility; crystal packing via hydrogen bonds

Spectral and Tautomeric Behavior

  • Target Compound vs. 1,2,4-Triazole Derivatives () : The absence of C=O stretching (~1663–1682 cm⁻¹) and S-H vibrations (~2500–2600 cm⁻¹) in triazole-thione tautomers contrasts with the tetrazole-containing target compound. Tetrazole’s νC=N and νN-H bands (~3150–3414 cm⁻¹) suggest distinct hydrogen-bonding capabilities, impacting receptor binding .
  • Crystal Structure Insights () : While the target compound’s crystal data are unavailable, analogs like 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide exhibit hydrogen-bonded chains (O-H⋯N/O), suggesting similar packing behavior if hydrophilic groups are present .

Physicochemical Properties

  • Lipophilicity : The 4-fluorobenzyl group increases logP compared to sulfamoylphenyl () or piperidinylethyl () analogs, enhancing blood-brain barrier penetration.
  • Solubility : Sulfamoyl and piperidine substituents improve aqueous solubility via polar interactions, whereas the target compound’s fluorobenzyl may require formulation optimization.

Q & A

Q. What are the key considerations for synthesizing 4-chloro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide, and how is purity validated?

The synthesis typically involves multi-step reactions, starting with the preparation of the benzamide core followed by functionalization with the tetrazole and fluorobenzyl groups. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for tetrazole incorporation .
  • Temperature control : Maintaining 60–80°C prevents side reactions during amide bond formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is used to isolate intermediates. Final purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to verify structural integrity .

Q. How does the tetrazole ring influence the compound’s biological interactions?

The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and target binding. For example, it forms hydrogen bonds with residues in enzyme active sites, mimicking carboxylate interactions. This property is critical in designing kinase or protease inhibitors .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H NMR confirms substituent positions (e.g., fluorobenzyl CH2 at δ 4.5–4.7 ppm; tetrazole protons at δ 9.1–9.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments, ensuring correct molecular formula .
  • IR spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during synthesis?

  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., temperature, stoichiometry) identifies optimal conditions. For instance, excess tetrazole (1.5 equiv) improves substitution efficiency on the benzamide core .
  • In-situ monitoring : ReactIR tracks intermediate formation, allowing real-time adjustments to prevent over-reaction .
  • Side product analysis : LC-MS identifies by-products (e.g., dimerization or hydrolysis products), guiding solvent or catalyst optimization .

Q. How should contradictory biological activity data (e.g., in vitro vs. in vivo) be resolved?

  • Pharmacokinetic profiling : Assess bioavailability via plasma protein binding assays and microsomal stability tests . Low solubility (logP ~3.5) may limit in vivo efficacy despite potent in vitro activity .
  • Metabolite identification : HPLC-MS/MS detects active metabolites that may contribute to in vivo effects, explaining discrepancies .
  • Target engagement studies : Use cellular thermal shift assays (CETSA) to confirm target binding in physiological environments .

Q. What strategies enhance selectivity for specific biological targets?

  • Structure-activity relationship (SAR) : Modify substituents on the fluorobenzyl or tetrazole groups. For example:
    • Fluorine position : Para-fluorine (vs. meta) improves binding to hydrophobic pockets in kinase ATP sites .
    • Tetrazole substitution : 1H-tetrazole (vs. 2H) reduces off-target interactions with cytochrome P450 enzymes .
  • Computational modeling : Molecular docking (AutoDock Vina) and MD simulations predict binding poses, guiding rational design .

Q. How can researchers address low aqueous solubility in preclinical studies?

  • Salt formation : Hydrochloride salts improve solubility (e.g., from 0.02 mg/mL to 1.5 mg/mL in water) .
  • Nanoformulation : Encapsulation in PLGA nanoparticles enhances dissolution rates and bioavailability .
  • Co-solvent systems : Use PEG-400/water (70:30) for in vivo dosing without precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide

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